![molecular formula C13H21NO5 B2382617 3-O-Tert-Butyl-5-O-Ethyl-7-oxa-3-azabicyclo[4.1.0]heptan-3,5-dicarboxylat CAS No. 2375268-56-5](/img/structure/B2382617.png)
3-O-Tert-Butyl-5-O-Ethyl-7-oxa-3-azabicyclo[4.1.0]heptan-3,5-dicarboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is a chemical compound with potential therapeutic applications. It belongs to the class of bicyclic compounds and has been synthesized using various methods. 1.0]heptane-3,5-dicarboxylate.
Wirkmechanismus
The mechanism of action of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is not fully understood. However, it is believed to work by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. Acetylcholine is a neurotransmitter that is important for memory and learning. By inhibiting the activity of acetylcholinesterase, 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate can increase the levels of acetylcholine in the brain, leading to improved cognitive function.
Biochemical and Physiological Effects
3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has been shown to have various biochemical and physiological effects. It can improve cognitive function, reduce inflammation, and prevent the formation of beta-amyloid plaques in the brain. It can also reduce the severity of seizures and provide pain relief. However, the compound has also been shown to have some toxic effects, including hepatotoxicity and nephrotoxicity.
Vorteile Und Einschränkungen Für Laborexperimente
3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It has been extensively studied for its potential therapeutic applications and has shown promising results. However, the compound also has some limitations. It has toxic effects, which can limit its use in lab experiments. It also has low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for the study of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate. One direction is to study the compound's potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to study the compound's toxicity and find ways to reduce its toxic effects. Additionally, more research is needed to fully understand the compound's mechanism of action and its effects on the brain. Finally, further studies are needed to optimize the synthesis method and improve the yield of the compound.
Conclusion
In conclusion, 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate is a chemical compound with potential therapeutic applications. It has been synthesized using various methods and has been extensively studied for its effects on the brain. The compound has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease, but also has some toxic effects. Further research is needed to fully understand the compound's mechanism of action and to optimize the synthesis method.
Synthesemethoden
The synthesis of 3-O-Tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate has been achieved through various methods. One of the most common methods involves the reaction of tert-butyl 3-oxo-4-oxa-2-azabicyclo[2.2.2]octane-7-carboxylate with ethyl magnesium bromide in the presence of copper (I) iodide. Another method involves the reaction of tert-butyl 3-oxo-4-oxa-2-azabicyclo[2.2.2]octane-7-carboxylate with ethyl diazoacetate in the presence of a rhodium catalyst. The yield of the synthesis method ranges from 20-70%.
Wissenschaftliche Forschungsanwendungen
Synthese von Tropanalkaloiden
Das 8-Azabicyclo[3.2.1]octan-Gerüst, zu dem auch EN300-7351953 gehört, dient als zentraler Kern für Tropanalkaloide. Diese Naturstoffe zeigen vielfältige biologische Aktivitäten und haben in der Wirkstoffforschung und chemischen Biologie Aufmerksamkeit erregt . Forscher untersuchen die Verwendung von EN300-7351953 als Baustein für die Synthese von Tropanalkaloiden mit spezifischer Stereochemie und funktionellen Gruppen.
Eigenschaften
IUPAC Name |
3-O-tert-butyl 5-O-ethyl 7-oxa-3-azabicyclo[4.1.0]heptane-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-17-11(15)8-6-14(7-9-10(8)18-9)12(16)19-13(2,3)4/h8-10H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIJBZKJJZQYDNJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CC2C1O2)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



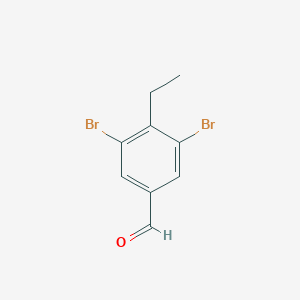
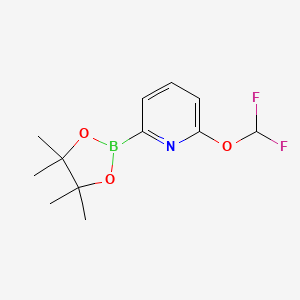
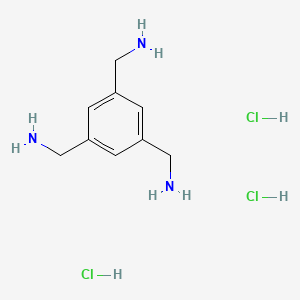
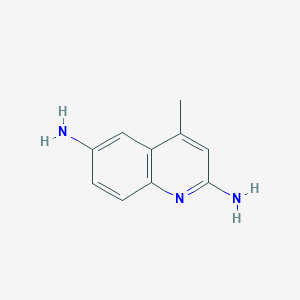
![3-[(4-acetylphenyl)carbamoyl]pyridine-2-carboxylic Acid](/img/structure/B2382545.png)
![6-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-5-oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2382546.png)
![(4-Chloro-2-methylphenyl){2-[(3-fluorophenyl)amino]pteridin-4-yl}amine](/img/structure/B2382548.png)

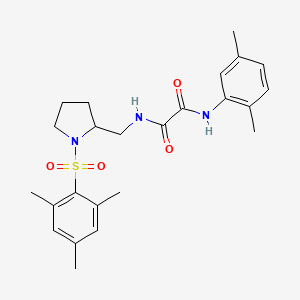
acetate](/img/structure/B2382552.png)
![3-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2382553.png)
![6-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)ethyl)pyridazin-3(2H)-one](/img/structure/B2382554.png)